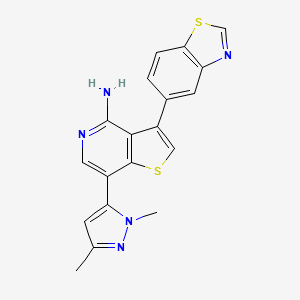

GSK-843

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-5-yl)-7-(2,5-dimethylpyrazol-3-yl)thieno[3,2-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5S2/c1-10-5-15(24(2)23-10)12-7-21-19(20)17-13(8-25-18(12)17)11-3-4-16-14(6-11)22-9-26-16/h3-9H,1-2H3,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSNNJTKPIZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-843's Mechanism of Action in Necroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and host defense. A key mediator of this pathway is Receptor-Interacting Protein Kinase 3 (RIPK3). GSK-843 is a potent and selective small molecule inhibitor of RIPK3 kinase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound in necroptosis, including its direct target engagement, cellular effects, and its dual role in inducing apoptosis at higher concentrations. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction to Necroptosis

Necroptosis is a programmed form of cell death characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[1] Unlike apoptosis, necroptosis is independent of caspases. The core machinery of necroptosis involves a signaling cascade orchestrated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).

The canonical necroptosis pathway is often initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). Upon stimulation, and in the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex called the necrosome. Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell death.

This compound: A Selective RIPK3 Inhibitor

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3.[1][2][3][4][5][6] By binding to the ATP-binding pocket of RIPK3, this compound prevents the phosphorylation of its downstream substrate, MLKL, thereby blocking the execution of necroptosis.

Quantitative Data on this compound Potency

The potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Fluorescence Polarization | Human RIPK3 Kinase Domain | IC50 | 8.6 | [7] |

| ADP-Glo Kinase Assay | Human RIPK3 Kinase Activity | IC50 | 6.5 | [7] |

Table 1: Biochemical Potency of this compound

| Cell Line | Necroptosis Induction | Parameter | Value (µM) | Reference |

| Human HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | EC50 | <0.12 to 3 | [5] |

| Murine 3T3-SA | TNF-α, z-VAD-fmk | EC50 | 0.3 - 3 | [3][6] |

| Murine L929 | TNF-α, z-VAD-fmk | EC50 | 0.3 - 3 | [3][6] |

| Murine SVEC | TNF-α, z-VAD-fmk | EC50 | 0.3 - 3 | [3][6] |

Table 2: Cellular Potency of this compound in Necroptosis Inhibition

Mechanism of Action of this compound in Necroptosis

This compound acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of the RIPK3 kinase domain. This binding event prevents the kinase from adopting an active conformation and blocks the transfer of a phosphate group to its substrate, MLKL.

Figure 1: Mechanism of this compound inhibition of the necroptosis signaling pathway.

Dual Role of this compound: Induction of Apoptosis

An important characteristic of this compound and other RIPK3 inhibitors is their ability to induce apoptosis at concentrations higher than those required to inhibit necroptosis.[1][2][8] This on-target toxicity is mediated by a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1, FADD, and Caspase-8 to form a pro-apoptotic complex, often referred to as the "ripoptosome".[7][9]

Figure 2: Pro-apoptotic mechanism of this compound at high concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro RIPK3 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the kinase activity of recombinant RIPK3 by detecting the amount of ADP produced.[4][10][11]

Materials:

-

Recombinant human RIPK3 protein

-

This compound

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add recombinant RIPK3 protein and the this compound dilutions (or DMSO as a vehicle control) to the kinase reaction buffer.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and MBP.

-

Incubate for 2 hours at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Figure 3: Workflow for the in vitro RIPK3 kinase assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.[8][10][12]

Materials:

-

Cells (e.g., HT-29, L929, 3T3-SA)

-

Cell culture medium

-

This compound

-

Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-fmk)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α, Smac mimetic, and z-VAD-fmk).

-

Incubate for the desired period (e.g., 18-24 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability relative to untreated controls.

Immunoprecipitation of the RIPK1-RIPK3 Complex

This technique is used to isolate the necrosome to study its composition and post-translational modifications.[2][13]

Materials:

-

Cells treated to induce necroptosis

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against a component of the complex (e.g., anti-RIPK1 or anti-FLAG for tagged proteins)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

Procedure:

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complex from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting.

Western Blotting for Phosphorylated MLKL (p-MLKL)

This method is used to detect the phosphorylation of MLKL, a key marker of necroptosis activation.[14][15][16]

Materials:

-

Protein lysates from treated cells

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against p-MLKL (e.g., anti-phospho-S358 for human MLKL)

-

Primary antibody against total MLKL and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.

Conclusion

This compound is a valuable research tool for studying the role of RIPK3-mediated necroptosis in various biological systems. Its high potency and selectivity for RIPK3 make it a powerful inhibitor of the necroptotic pathway. However, researchers and drug developers must be mindful of its concentration-dependent pro-apoptotic effects, which are mediated through the induction of a ripoptosome-like complex. The experimental protocols provided in this guide offer a robust framework for investigating the multifaceted mechanism of action of this compound and for the broader exploration of necroptosis signaling. A thorough understanding of both the anti-necroptotic and pro-apoptotic activities of RIPK3 inhibitors is crucial for the development of safe and effective therapeutics targeting necroptosis-related diseases.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.promega.com [ch.promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

GSK-843: A Potent and Selective RIPK3 Inhibitor for Necroptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-843 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis.[1][2][3] Necroptosis is a form of regulated cell death that plays a significant role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. As a key player in the necroptotic pathway, RIPK3 has emerged as a promising therapeutic target, and this compound serves as a valuable tool for elucidating its biological functions and for preclinical drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.

Core Properties of this compound

This compound exhibits high affinity and inhibitory activity against RIPK3. It binds to the RIPK3 kinase domain with an IC50 of 8.6 nM and inhibits its enzymatic activity with an IC50 of 6.5 nM.[2][3] This potent inhibition effectively blocks necroptosis in various cell types.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| RIPK3 Binding IC50 | 8.6 nM | [2][3] |

| RIPK3 Kinase Inhibition IC50 | 6.5 nM | [2][3] |

| Cellular Necroptosis Inhibition (EC50) | 0.04 - 1 µM (in mouse cells) | [1] |

| Apoptosis Induction Concentration | ≥ 3 µM | [4] |

Mechanism of Action

Inhibition of Necroptosis

This compound acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of RIPK3.[5] In the canonical necroptosis pathway, stimuli such as Tumor Necrosis Factor (TNF) lead to the formation of the necrosome, a protein complex containing RIPK1 and RIPK3. Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death. By inhibiting the kinase activity of RIPK3, this compound prevents the phosphorylation of MLKL, thereby blocking the execution of necroptosis.[1]

Canonical Necroptosis Signaling Pathway

Caption: Canonical necroptosis pathway initiated by TNF, and the inhibitory action of this compound.

Induction of Apoptosis at Higher Concentrations

An important characteristic of this compound and related RIPK3 inhibitors is their ability to induce apoptosis at concentrations higher than those required for necroptosis inhibition (typically ≥ 3 µM).[4] This off-target effect is mediated by a conformational change in RIPK3 upon inhibitor binding, which, independent of its kinase activity, promotes the recruitment of RIPK1. This leads to the formation of a pro-apoptotic complex involving FADD and Caspase-8, ultimately triggering the caspase cascade and apoptotic cell death.[4][6] This dual activity underscores the importance of careful dose selection in experiments utilizing this compound.

This compound-Induced Apoptosis Signaling Pathway

Caption: Apoptosis induction by high concentrations of this compound.

Experimental Protocols

In Vitro RIPK3 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant RIPK3.

Materials:

-

Recombinant human RIPK3 protein

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MgCl2, 2 mM DTT)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare a solution of recombinant human RIPK3 in kinase assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the RIPK3 solution to each well.

-

Add the this compound dilutions or DMSO (vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and MBP to each well.

-

Incubate the plate at 30°C for 1-2 hours.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

TNF-α-Induced Necroptosis in HT-29 Cells

This cell-based assay evaluates the ability of this compound to protect cells from necroptotic cell death.

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS

-

Human TNF-α

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells.

-

Incubate the plate for 18-24 hours at 37°C.

-

Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.

-

Calculate the percentage of cell viability for each this compound concentration and determine the EC50 value.

Experimental Workflow: Cellular Necroptosis Assay

Caption: Workflow for assessing the protective effect of this compound against necroptosis in cells.

Western Blot for Phosphorylated MLKL

This protocol is used to confirm the inhibition of RIPK3 kinase activity by this compound by detecting the phosphorylation status of its substrate, MLKL.

Materials:

-

Cell lysates from the cellular necroptosis assay

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells from the necroptosis assay and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total MLKL and a loading control (e.g., β-actin) to ensure equal protein loading.

Selectivity and Pharmacokinetics

While this compound is highly selective for RIPK3, a comprehensive kinome scan has shown that at a concentration of 1 µM, it does not significantly inhibit a large panel of other human protein kinases.[6] This indicates a favorable selectivity profile for a chemical probe.

Detailed in vivo pharmacokinetic data for this compound is not extensively published, which has limited its widespread application in animal models. The pro-apoptotic effect at higher concentrations is a key consideration for in vivo studies.[5]

Conclusion

This compound is a valuable research tool for investigating the role of RIPK3-mediated necroptosis in health and disease. Its high potency and selectivity make it a cornerstone for in vitro and cell-based studies. Researchers using this compound should be mindful of its dual mechanism of action, particularly the induction of apoptosis at higher concentrations, and carefully titrate the compound to achieve the desired biological effect. Further studies are warranted to fully characterize its in vivo pharmacokinetic and pharmacodynamic properties to expand its utility in preclinical models.

References

- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | RIP kinase | TargetMol [targetmol.com]

- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the structure and properties of GSK-843

An In-depth Technical Guide to the RIPK3 Inhibitor GSK-843

This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of necroptosis and apoptosis.

Core Structure and Chemical Properties

This compound is a small molecule inhibitor belonging to a class of compounds identified for their high affinity and selectivity for the RIPK3 kinase domain.[1] Its chemical and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine |

| CAS Number | 1601496-05-2[2] |

| Molecular Formula | C₁₉H₁₅N₅S₂[2][3] |

| Molecular Weight | 377.49 g/mol [2] (377.1 Da[3]) |

| SMILES | Cc1cc(-c2cnc(N)c3c(-c4ccc5scnc5c4)csc23)n(C)n1[4] |

| InChI Key | BPKSNNJTKPIZKR-UHFFFAOYSA-N[2][4] |

Physicochemical and Pharmacological Properties

| Property | Value | Source |

| Appearance | White to beige powder | [2] |

| Solubility | Soluble in DMSO (2 mg/mL) | [2] |

| RIPK3 Binding IC₅₀ | 8.6 nM | [1][4][5] |

| RIPK3 Kinase Inhibition IC₅₀ | 6.5 nM | [1][4][5] |

| Wildman-Crippen Log P | 2.8 | [3] |

| Storage Temperature | 2-8°C | [2] |

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of RIPK3 kinase activity.[2] Its primary mechanism involves blocking the signaling cascade of necroptosis, a form of programmed cell death. However, its effects are concentration-dependent, exhibiting a dual role in regulating cell fate.

Inhibition of Necroptosis

In the necroptosis pathway, stimuli such as TNF-α (in the presence of caspase inhibitors) lead to the activation of RIPK1 and its subsequent interaction with RIPK3. This forms a functional amyloid-like complex known as the necrosome.[6] Activated RIPK3 then phosphorylates its substrate, the Mixed Lineage Kinase Domain-like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and eventual cell lysis.[6]

This compound directly binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing its autophosphorylation and subsequent activation.[7] This action effectively halts the necroptotic cascade and protects cells from this form of death.[1] this compound has been shown to inhibit necroptosis induced by various stimuli, including TNF, TLR3 ligands, and viral DAI.[1]

Induction of Apoptosis

Paradoxically, at higher concentrations (typically >3 µM), this compound can induce apoptosis.[5][7] This occurs because the binding of this compound to RIPK3, while inhibiting its kinase activity, promotes a conformational change in the protein.[7][8] This altered conformation facilitates the recruitment of RIPK1, FADD (Fas-Associated Death Domain), and Caspase-8, leading to the assembly of a pro-apoptotic complex sometimes referred to as a "ripoptosome".[1][9] The activation of Caspase-8 within this complex initiates the apoptotic cascade.[1][9] This on-target toxicity has been a limiting factor for the in vivo application of this compound and related compounds.[7]

Signaling Pathway Visualization

The dual mechanism of this compound is illustrated in the following diagram.

Caption: Dual mechanism of this compound in cell death pathways.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Biochemical Assays

This assay measures the binding affinity of this compound to the recombinant human RIPK3 kinase domain.

-

Principle: A fluorescently labeled tracer that binds to the RIPK3 kinase domain is displaced by the inhibitor, leading to a decrease in fluorescence polarization.

-

Protocol:

-

Recombinant human RIPK3 kinase domain (e.g., amino acids 1-328) is incubated with a fluorescent tracer.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC₅₀ value is calculated by fitting the data to a dose-response curve, representing the concentration of this compound required to displace 50% of the tracer.[1]

-

This assay quantifies the enzymatic activity of RIPK3 and its inhibition by this compound.

-

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity.

-

Protocol:

-

Recombinant human RIPK3 is incubated with its substrate (e.g., a generic kinase substrate like myelin basic protein) and ATP in a reaction buffer.

-

Serial dilutions of this compound are added to the reaction wells.

-

The reaction is incubated for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 30°C).

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence is measured, and the IC₅₀ is calculated from the dose-response inhibition curve.[1]

-

Cell-Based Assays

This assay assesses the ability of this compound to protect cells from a specific necroptotic stimulus.

-

Principle: Cell viability is measured in human HT-29 cells treated with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (zVAD-fmk, to block apoptosis), which specifically induces necroptosis.

-

Protocol:

-

Human HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with increasing concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Necroptosis is induced by adding a cocktail of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM).[1]

-

Cells are incubated for 18-24 hours.

-

Cell viability is assessed by measuring ATP levels using a commercial kit (e.g., CellTiter-Glo®).[1]

-

The EC₅₀ value is determined from the dose-response curve.

-

This experiment demonstrates the this compound-induced formation of the pro-apoptotic complex.

-

Principle: Immunoprecipitation is used to isolate RIPK3 and its associated proteins from cell lysates, which are then identified by Western blotting.

-

Protocol:

-

Cells (e.g., MEFs or HT-29) are treated with a high concentration of this compound (e.g., 10 µM) in the presence or absence of zVAD-fmk.

-

Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

The lysate is incubated with an antibody against RIPK3 (or another complex component) conjugated to magnetic or agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated protein complexes are eluted from the beads and separated by SDS-PAGE.

-

Western blotting is performed using antibodies against the expected complex components: RIPK3, RIPK1, FADD, and Caspase-8. An increase in the association of these proteins is observed in this compound-treated cells.[1]

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a compound's effect on induced necroptosis.

Caption: Workflow for a cell-based necroptosis inhibition assay.

Selectivity Profile

This compound demonstrates high selectivity for RIPK3. When screened against a panel of over 300 human protein kinases, it showed minimal cross-reactivity at a concentration of 1 µM.[1] This specificity confirms that its cellular effects are primarily mediated through the on-target inhibition of RIPK3.

Summary

This compound is a well-characterized, potent, and selective inhibitor of RIPK3 kinase. While it is an invaluable tool for studying the mechanisms of necroptosis in a laboratory setting, its therapeutic potential is hindered by the concentration-dependent induction of apoptosis. This dual activity underscores the complex role of RIPK3 in mediating distinct cell death pathways and highlights the challenges in developing safe and effective kinase inhibitors for inflammatory diseases. The detailed structural information and experimental protocols provided in this guide serve as a critical resource for researchers investigating regulated cell death and designing next-generation inhibitors.

References

- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK′843 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. PDBe Connect Pages [ebi.ac.uk]

- 4. GSK843 (PD120107, BPKSNNJTKPIZKR-UHFFFAOYSA-N) [probes-drugs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Dual Role of GSK-843: A Technical Guide to its Interaction with the RIPK1/RIPK3/MLKL Necroptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of the small molecule inhibitor GSK-843 on the critical RIPK1/RIPK3/MLKL signaling pathway, a key regulator of programmed necrosis, or necroptosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Core Concepts: The RIPK1/RIPK3/MLKL Necroptosis Pathway

Necroptosis is a form of regulated cell death that is implicated in a variety of inflammatory diseases, making its components attractive therapeutic targets.[1] The pathway is primarily mediated by three key protein kinases: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and their substrate, the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3]

Under specific cellular conditions, such as TNF-α stimulation in the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited into a signaling complex called the necrosome.[4] Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and phosphorylate each other.[5] Activated RIPK3 then phosphorylates MLKL.[2][4] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of pro-inflammatory cellular contents.[2]

This compound: A Potent Modulator of the Necroptotic Pathway

This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of RIPK3.[1][6][7][8] It directly targets the kinase domain of RIPK3, thereby preventing the downstream signaling events that lead to necroptosis.[1][9]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity in various assays.

| Parameter | Target/Assay | Value | Cell Line/System | Reference |

| IC50 (Binding) | Recombinant Human RIPK3 Kinase Domain | 8.6 nM | Cell-free | [1][6][7][8][9] |

| IC50 (Kinase Activity) | Recombinant Human RIPK3 | 6.5 nM | Cell-free (ADP-Glo assay) | [1][6][8][9] |

| EC50 (Necroptosis Inhibition) | TNF/zVAD/Smac-induced necroptosis | <0.12 to 3 µM | Human and mouse cells | [8] |

| Concentration for Necroptosis Blockade | TNF-induced necroptosis | 0.04 to 1 µM | Mouse macrophages and fibroblasts | [1] |

| Concentration for Apoptosis Induction | Apoptosis induction | 3 µM to 10 µM | Various cell types | [1][9] |

A noteworthy characteristic of this compound and similar RIPK3 inhibitors is their dual functionality. While they effectively block necroptosis at lower concentrations, higher concentrations have been observed to induce apoptosis.[1][4][9][10] This apoptotic effect is reportedly dependent on the interaction of the inhibitor with RIPK3, which then facilitates the recruitment of RIPK1 and the assembly of a pro-apoptotic complex involving FADD and Caspase-8.[4][9]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex interactions within the necroptosis pathway and the experimental approaches to study them, the following diagrams have been generated using Graphviz.

Caption: The RIPK1/RIPK3/MLKL signaling pathway leading to necroptosis and its inhibition by this compound.

Caption: A typical experimental workflow for evaluating the efficacy of a RIPK3 inhibitor like this compound.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the study of this compound and the RIPK1/RIPK3/MLKL pathway.

In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human RIPK3 (e.g., BPS Bioscience, Cat# V9101)[8]

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[8]

-

Kinase reaction buffer (40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/ml BSA, 50 µM DTT)[8]

-

White, opaque 384-well plates

Procedure:

-

Prepare a kinase reaction mixture containing the kinase reaction buffer, recombinant RIPK3, and MBP substrate.

-

Add increasing concentrations of this compound or a vehicle control (DMSO) to the wells of the 384-well plate.

-

Initiate the kinase reaction by adding ATP (e.g., 25 µM final concentration) to each well.[8]

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

TNF-α-Induced Necroptosis and Cell Viability Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of cell viability.

Materials:

-

HT-29 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Human TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

SMAC mimetic (e.g., BV6 or SM-164)

-

This compound or other test compounds

-

CellTiter-Glo® 2.0 Cell Viability Assay (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed HT-29 cells in an opaque-walled 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.

-

To induce necroptosis, treat the cells with a combination of human TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM).[11]

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Western Blot Analysis of MLKL Phosphorylation

This protocol is for detecting the phosphorylation of MLKL, a key marker of necroptosis activation.

Materials:

-

Treated cells (from the necroptosis induction protocol)

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total MLKL and the loading control to ensure equal protein loading.

Co-Immunoprecipitation of RIPK1 and RIPK3

This protocol is used to assess the interaction between RIPK1 and RIPK3, a critical step in the formation of the necrosome.

Materials:

-

Treated cells

-

Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.2% NP-40, with protease and phosphatase inhibitors)[6]

-

Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Primary and secondary antibodies for Western blotting (anti-RIPK1 and anti-RIPK3)

Procedure:

-

Lyse the treated cells with Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-RIPK1) overnight at 4°C with gentle rotation.[6]

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both RIPK1 and RIPK3 to detect their interaction.

This technical guide provides a foundational understanding of this compound's interaction with the RIPK1/RIPK3/MLKL pathway. The provided data, visualizations, and detailed protocols are intended to support further research and development in the field of necroptosis-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Necroptosis induced by ruthenium (II) complexes as mitochondrial disruptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GSK-843: A RIPK3 Inhibitor with Dual Activity in Necroptosis and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-843 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the regulation of necroptosis, a form of programmed necrosis. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, in vitro and cellular activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development of RIPK3 inhibitors. A notable characteristic of this compound is its dual, concentration-dependent activity: at lower concentrations, it effectively inhibits necroptosis, while at higher concentrations, it paradoxically induces apoptosis. This guide will delve into the molecular mechanisms underlying this intriguing dual functionality.

Introduction

Necroptosis is a regulated form of necrotic cell death that is implicated in a variety of inflammatory diseases, including inflammatory bowel disease, psoriasis, and neurodegenerative disorders. Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the release of cellular contents and damage-associated molecular patterns (DAMPs), leading to a robust inflammatory response. RIPK3 is a critical mediator of necroptosis, and its kinase activity is essential for the execution of this cell death pathway. Consequently, RIPK3 has emerged as a promising therapeutic target for the treatment of diseases driven by excessive necroptosis.

This compound was identified through small-molecule library screening as a potent inhibitor of RIPK3 kinase activity.[1] This guide details the preclinical characterization of this compound, providing researchers with the necessary information to utilize this compound as a tool to probe the biology of RIPK3 and to guide the development of next-generation RIPK3 inhibitors.

Mechanism of Action

This compound is a highly selective inhibitor of the kinase activity of RIPK3.[1] It binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). The phosphorylation of MLKL is a critical step in the execution of necroptosis, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity.

Interestingly, while this compound effectively blocks necroptosis at low micromolar concentrations, it has been observed to induce apoptosis at higher concentrations (typically above 3 µM).[1][2] This pro-apoptotic activity is dependent on the presence of RIPK3 and involves a conformational change in the RIPK3 protein upon inhibitor binding. This altered conformation facilitates the recruitment of RIPK1, FADD, and Caspase-8, leading to the formation of a "ripoptosome" complex and subsequent activation of the apoptotic cascade.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

| Assay | Parameter | Value | Reference |

| In Vitro Kinase Assay | IC50 for RIPK3 Kinase Activity Inhibition | 6.5 nM | [3] |

| In Vitro Binding Assay | IC50 for RIPK3 Kinase Domain Binding | 8.6 nM | [3] |

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| Mouse 3T3SA fibroblasts | TNF-induced Necroptosis Inhibition | IC50 | 0.04 - 1 µM | [4] |

| Mouse Bone-Marrow-Derived Macrophages (BMDMs) | TNF-induced Necroptosis Inhibition | IC50 | 0.04 - 1 µM | [4] |

| Mouse Peritoneal Macrophages (PECs) | TNF-induced Necroptosis Inhibition | IC50 | 0.04 - 1 µM | [4] |

| Human HT-29 cells | TNF-induced Necroptosis Inhibition | IC50 | 100 - 1000-fold shift from biochemical assays | [4] |

| SVEC, L929, 3T3SA, MEF cells | Induction of Apoptosis | Effective Concentration | 3 - 10 µM | [3] |

Table 2: Cellular Activity of this compound

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of Necroptosis by this compound (Low Concentration).

Caption: Induction of Apoptosis by this compound (High Concentration).

Experimental Protocols

In Vitro RIPK3 Kinase Inhibition Assay

This protocol is adapted from methodologies used in the characterization of RIPK3 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK3 kinase activity.

Materials:

-

Recombinant human RIPK3 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

ATP, [γ-33P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, combine the kinase assay buffer, recombinant RIPK3 enzyme, and the diluted this compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP, along with the MBP substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of TNF-induced Necroptosis

This protocol is based on established methods for inducing and measuring necroptosis in cell culture.[4]

Objective: To assess the ability of this compound to protect cells from TNF-induced necroptosis.

Materials:

-

A suitable cell line (e.g., mouse 3T3SA fibroblasts or human HT-29 cells)

-

Cell culture medium

-

Tumor Necrosis Factor-alpha (TNFα)

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.

-

To induce necroptosis, treat the cells with a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor. The concentrations of these reagents should be optimized for the specific cell line.

-

Incubate the cells for a defined period (e.g., 18-24 hours).

-

Measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the control (cells treated with necroptosis-inducing agents and DMSO).

-

Determine the EC50 value for the inhibition of necroptosis.

Cellular Assay for Induction of Apoptosis

This protocol outlines a method to measure the pro-apoptotic activity of this compound at higher concentrations.[3]

Objective: To determine the concentration at which this compound induces apoptosis in cells.

Materials:

-

A suitable cell line (e.g., SVEC, L929, 3T3SA, or MEF cells)

-

Cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay System

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound, typically in the range of 1-20 µM, or DMSO (vehicle control).

-

Incubate the cells for a specified time (e.g., 18 hours).

-

Measure caspase-3/7 activity using the Caspase-Glo® 3/7 Assay System according to the manufacturer's instructions.

-

Measure cell viability in a parallel plate using a reagent like CellTiter-Glo®.

-

Analyze the data to determine the concentration range at which this compound induces caspase activation and a corresponding decrease in cell viability.

Conclusion

This compound is a valuable research tool for studying the role of RIPK3 in necroptosis and other cellular processes. Its high potency and selectivity make it a standard for in vitro and cellular studies of RIPK3 inhibition. The discovery of its dual activity—inhibiting necroptosis at lower concentrations and promoting apoptosis at higher concentrations—has provided important insights into the complex signaling networks regulated by RIPK3. This technical guide provides a foundation for researchers to utilize this compound effectively in their studies and to contribute to the ongoing efforts to develop novel therapeutics targeting RIPK3 for the treatment of inflammatory diseases.

References

- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RIP3 induces apoptosis independent of pronecrotic kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Study the Effect of IKK Inhibition on TNF-Inducing Apoptosis and Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vitro Characterization of GSK-843

This document provides a comprehensive overview of the in vitro characteristics of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information compiled herein details its biochemical activity, cellular functions, and the dual mechanisms of action that define its profile as both an inhibitor of necroptosis and an inducer of apoptosis.

Introduction

Necroptosis is a regulated form of necrotic cell death that plays a critical role in inflammation and host defense against pathogens. Unlike apoptosis, it is a caspase-independent pathway. A key mediator of this process is RIPK3, a serine/threonine kinase. Upon activation by stimuli such as Tumor Necrosis Factor (TNF), RIPK3 phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture. Given its central role, RIPK3 has emerged as a significant therapeutic target for inflammatory diseases.

This compound was identified as a potent and selective small-molecule inhibitor of RIPK3.[1][2][3] This guide summarizes the critical in vitro data and experimental methodologies used to characterize its function.

Biochemical Characterization

This compound demonstrates high-affinity binding to the RIPK3 kinase domain and potently inhibits its enzymatic activity. It is classified as a Type I kinase inhibitor, indicating it competes with ATP for binding while the kinase is in its active conformation.[4]

Data Presentation: Biochemical Activity

| Parameter | Value (IC50) | Assay Type | Target |

| Binding Affinity | 8.6 nM | Fluorescence Polarization | Recombinant Human RIPK3 Kinase Domain |

| Kinase Inhibition | 6.5 nM | ADP-Glo Assay | Recombinant Human RIPK3 Kinase |

Experimental Protocols

-

RIPK3 Kinase Binding Assay (Fluorescence Polarization):

-

Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the RIPK3 kinase domain by the inhibitor (this compound).

-

Reagents: Recombinant human RIPK3 kinase domain (amino acids 1-328), a suitable fluorescent tracer, and assay buffer.

-

Procedure:

-

A fixed concentration of the RIPK3 enzyme and the fluorescent tracer are incubated together.

-

Serial dilutions of this compound are added to the mixture in a multi-well plate.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader. As this compound displaces the tracer, the polarization value decreases.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of maximum binding against the log concentration of this compound and fitting the data to a dose-response curve.[2]

-

-

RIPK3 Kinase Activity Assay (ADP-Glo™):

-

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

-

Reagents: Recombinant human RIPK3 kinase, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and the ADP-Glo™ reagent kit.

-

Procedure:

-

The kinase reaction is set up by incubating RIPK3 with its substrate and ATP in the presence of serially diluted this compound.

-

After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

-

-

Data Analysis: Luminescence is measured with a plate reader. The IC50 is calculated by plotting the inhibition of kinase activity (relative to a no-inhibitor control) against the log concentration of this compound.[2]

-

Cellular Characterization

In cellular systems, this compound effectively blocks necroptosis induced by various stimuli. However, a critical characteristic of this compound is its concentration-dependent induction of apoptosis, a phenomenon that occurs at concentrations above those required to inhibit necroptosis.[4][8]

Data Presentation: Cellular Activity

| Activity | Cell Lines | Concentration Range | Effect |

| Necroptosis Inhibition | Human HT-29, Primary Human Neutrophils, Mouse 3T3SA, BMDMs, PECs | 0.04 - 1 µM | Potent, dose-dependent suppression of TNF-induced and other forms of necroptosis.[1][2][9] |

| Apoptosis Induction | SVEC, L929, 3T3SA, MEF | 3 - 10 µM | Triggers caspase-dependent apoptosis, which can be reversed by the pan-caspase inhibitor zVAD.[1][5][9][10] |

Experimental Protocols

-

Necroptosis Inhibition Assay:

-

Principle: To measure the ability of this compound to protect cells from necroptotic stimuli.

-

Cell Culture: Human HT-29 or mouse 3T3SA cells are commonly used.

-

Procedure:

-

Cells are pre-treated with serial dilutions of this compound for 1-2 hours.

-

Necroptosis is induced using a combination of stimuli, such as TNF (10 ng/ml), a SMAC mimetic (100 nM), and the pan-caspase inhibitor zVAD-fmk (20 µM). zVAD-fmk is essential to block the apoptotic pathway and channel the death signal through necroptosis.

-

Cells are incubated for 18-24 hours.

-

-

Data Analysis: Cell viability is assessed by measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®). The EC50 value is determined from the dose-response curve.[2]

-

-

Apoptosis Induction Assay:

-

Principle: To quantify the cytotoxic effect of this compound at higher concentrations and confirm its apoptotic nature.

-

Cell Culture: Various cell lines, including 3T3SA and L929, are treated.

-

Procedure:

-

Cells are treated with increasing concentrations of this compound (e.g., 3 µM and 10 µM) for 18 hours. A parallel set of experiments includes co-treatment with zVAD-fmk to test for caspase dependency.

-

Cell viability is measured as described above.

-

To confirm apoptosis, caspase-3/7 activation can be measured using a specific substrate that generates a fluorescent or luminescent signal upon cleavage (e.g., DEVDase activity assay).[8]

-

-

Data Analysis: A decrease in cell viability that is rescued by zVAD-fmk indicates caspase-dependent apoptosis.[5][8]

-

Mechanism of Action and Selectivity

This compound has a dual mechanism of action that is dependent on its concentration. At low concentrations, it acts as a canonical kinase inhibitor. At higher concentrations, its binding induces a conformational change in RIPK3 that triggers a separate, pro-apoptotic signaling cascade.

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits necroptosis by blocking RIPK3 kinase activity.

Caption: High concentrations of this compound induce apoptosis via RIPK3.

Caption: Workflow for the in vitro characterization of this compound.

Selectivity Profile

This compound exhibits high selectivity for RIPK3. When screened against a panel of 300 different human protein kinases at a concentration of 1 µM, it showed minimal cross-reactivity.[2][9] Notably, it does not directly inhibit the kinase activity of RIPK1, which is a key upstream activator of RIPK3 in the TNF-induced necroptosis pathway.[2] This specificity underscores its value as a chemical probe for studying RIPK3-dependent signaling.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of RIPK3 kinase activity. Its in vitro profile demonstrates effective blockade of necroptosis in the low nanomolar to low micromolar range.[1][2] However, its therapeutic potential is complicated by an on-target but undesirable effect: the induction of RIPK3-dependent, caspase-mediated apoptosis at higher concentrations.[4][8] This dual activity highlights the complex signaling roles of RIPK3 and serves as a critical consideration for the development of next-generation RIPK3 inhibitors for inflammatory diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | RIP kinase | TargetMol [targetmol.com]

- 4. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. GSK843 | CAS 1601496-05-2 | Cayman Chemical | Biomol.com [biomol.com]

- 10. medchemexpress.com [medchemexpress.com]

GSK-843: A Dual Modulator of RIPK3-Mediated Cell Death in Inflammatory Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-843 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrotic cell death.[1][2] Necroptosis is increasingly implicated in the pathophysiology of a wide range of inflammatory diseases, including systemic inflammatory response syndrome (SIRS), making RIPK3 an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects in preclinical inflammatory disease models, and detailed experimental protocols for its evaluation. A key characteristic of this compound is its dual functionality: at low concentrations, it effectively inhibits necroptosis, while at higher concentrations, it can induce apoptosis, a distinct form of programmed cell death.[2][4]

Core Mechanism of Action

This compound directly targets the kinase domain of RIPK3, inhibiting its catalytic activity.[1][2] In the necroptosis pathway, stimuli such as tumor necrosis factor (TNF) lead to the formation of a protein complex known as the necrosome, which includes RIPK1 and RIPK3.[5] Within this complex, RIPK3 becomes activated and phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[5] this compound, by inhibiting RIPK3 kinase activity, prevents the phosphorylation of MLKL and thereby blocks the execution of necroptosis.[2]

Interestingly, at higher concentrations (typically >1 µM), this compound induces a conformational change in RIPK3 that promotes the assembly of a different complex, often referred to as a ripoptosome.[4][7] This complex includes RIPK1, FADD, and Caspase-8, and its formation leads to the activation of Caspase-8 and the subsequent initiation of the apoptotic cascade.[2][4] This dual activity highlights the importance of careful dose-response studies when evaluating the therapeutic potential of this compound and related compounds.

Data Presentation: In Vitro and In Vivo Efficacy

In Vitro Activity of this compound

This compound has demonstrated potent inhibition of RIPK3 in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Species | IC50 (nM) | Reference |

| Fluorescence Polarization (Binding) | Human RIPK3 (aa 1-328) | Human | 8.6 | [2][8] |

| ADP-Glo (Kinase Activity) | Human RIPK3 (aa 1-328) | Human | 6.5 | [2][8] |

Table 1: Biochemical activity of this compound against human RIPK3.

| Cell Line | Species | Necroptosis Stimulus | Assay | Endpoint | This compound Concentration | Effect | Reference |

| HT-29 (Human colon adenocarcinoma) | Human | TNF (10 ng/ml), zVAD-fmk (20 µM), SMAC mimetic (100 nM) | Cell Viability (ATP levels) | Inhibition of necroptosis | Concentration-dependent | Blocks TNF-induced necroptosis | [2] |

| Mouse Peritoneal Macrophages | Mouse | TNF, zVAD-fmk, SMAC mimetic | Cell Viability (ATP levels) | Inhibition of necroptosis | 0.04 - 1 µM | Protected against necroptosis | [1][2] |

| 3T3SA (Mouse fibroblast) | Mouse | TNF, zVAD-fmk | Cell Viability (ATP levels) | Inhibition of necroptosis | 0.04 - 1 µM | Protected against necroptosis | [1][2] |

| SVEC, L929, MEF (Mouse cell lines) | Mouse | Not specified | Cell Viability | Induction of apoptosis | 3 - 10 µM | Decreased cell viability, induced apoptosis | [9] |

Table 2: In vitro cellular activity of this compound in various cell lines.

In Vivo Efficacy in Inflammatory Disease Models

| Animal Model | Compound | Dose | Administration Route | Key Findings | Reference |

| TNF-induced SIRS in C57BL/6 mice | Zharp-99 | 5 mg/kg | Intraperitoneal | - Significantly protected mice against TNFα-induced lethal shock.- Ameliorated TNFα-induced temperature loss.- Reduced TNFα-induced production of serum IL-6. | [7][10] |

Table 3: In vivo efficacy of the RIPK3 inhibitor Zharp-99 in a mouse model of TNF-induced SIRS.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from studies evaluating RIPK3 kinase inhibitors.[7]

-

Reagents and Materials:

-

Recombinant human RIPK3 protein

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

Add the recombinant human RIPK3 protein to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for approximately 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM final concentration) and MBP (e.g., 20 µM final concentration).

-

Incubate the reaction at room temperature for 2 hours.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Cell-Based Necroptosis Assay (HT-29 cells)

This protocol is based on methods used to assess the inhibition of TNF-induced necroptosis.[2][7]

-

Reagents and Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound

-

Human TNF-α

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White 96-well plates

-

-

Procedure:

-

Seed HT-29 cells in a white 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for 2 hours.

-

Induce necroptosis by adding a combination of human TNF-α (e.g., 40 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate the cells for 24-48 hours.

-

Measure cell viability by assessing ATP levels using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

Normalize the data to the vehicle-treated, non-stimulated control and plot the results as a percentage of cell viability.

-

Western Blot Analysis of RIPK3 and MLKL Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of key necroptosis signaling proteins.[7]

-

Reagents and Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting equipment

-

-

Procedure:

-

Treat cells with the appropriate stimuli and this compound as described in the cell-based assay.

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Signaling Pathways and Experimental Workflows

Dual Role of this compound in RIPK3 Signaling

The following diagram illustrates the concentration-dependent dual effect of this compound on RIPK3-mediated signaling pathways.

Caption: this compound's dual effect on RIPK3 signaling.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines a typical experimental workflow for characterizing the in vitro activity of this compound.

Caption: In vitro evaluation workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK3-mediated necroptosis in inflammatory diseases. Its high potency and selectivity, coupled with its interesting dual mechanism of action, provide a unique pharmacological profile. While in vivo data for this compound remains limited in publicly accessible literature, the promising results from related RIPK3 inhibitors in preclinical models of inflammation underscore the therapeutic potential of targeting this pathway. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and the broader field of necroptosis inhibition for the development of novel anti-inflammatory therapies.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RIPK3-Driven Cell Death During Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

Methodological & Application

Optimal GSK-843 Concentration for Inhibiting Necroptosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and cancer. Receptor-interacting protein kinase 3 (RIPK3) is a central kinase in the necroptosis signaling cascade, making it a key therapeutic target. GSK-843 is a potent and selective small-molecule inhibitor of RIPK3 that effectively blocks necroptosis. However, a critical consideration for its application is the concentration-dependent induction of apoptosis at higher doses. This document provides detailed application notes and protocols for determining the optimal concentration of this compound to selectively inhibit necroptosis without inducing off-target apoptosis.

Introduction

Necroptosis is a programmed cell death pathway initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), in the presence of caspase inhibition. The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Activated RIPK3 phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the executioner of necroptosis. MLKL then oligomerizes and translocates to the plasma membrane, leading to its permeabilization and subsequent cell death.

This compound is a highly selective inhibitor of RIPK3, binding to its kinase domain and preventing the phosphorylation of MLKL, thereby inhibiting necroptosis.[1][2] While this compound is a valuable tool for studying necroptosis, it has been observed that at concentrations exceeding the optimal range for necroptosis inhibition, it can trigger a RIPK3-dependent apoptotic pathway.[3][4][5] Therefore, careful dose-response studies are crucial to define the therapeutic window for effective and specific inhibition of necroptosis.

Signaling Pathway of Necroptosis and Inhibition by this compound

The following diagram illustrates the necroptosis signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The optimal concentration of this compound for inhibiting necroptosis is cell-type and stimulus-dependent. Below is a summary of reported IC50 values and effective concentrations. It is crucial to perform a dose-response curve for each new cell line and experimental condition.

| Parameter | Compound | Value | Assay Type | Cell Line/System | Reference |

| IC50 | This compound | 8.6 nM | Binding Assay (FP) | Recombinant human RIPK3 | [1][2] |

| IC50 | This compound | 6.5 nM | Kinase Activity Assay (ADP-Glo) | Recombinant human RIPK3 | [1][2] |

| Effective Concentration | This compound | 0.04 - 1 µM | Cell Viability Assay | Mouse BMDMs, PECs, 3T3SA fibroblasts | [1][3] |

| Effective Concentration | This compound | 0.3 - 3 µM | Cell Viability Assay | 3T3-SA and SVEC4-10 cells | [6] |

| Apoptosis Induction | This compound | 3 - 10 µM | Cell Viability Assay | SVEC, L929, 3T3SA, and MEF cells | [3][6] |

Note: A significant shift in potency is often observed between biochemical assays and cell-based assays, with higher concentrations typically required in cellular contexts.[3]

Experimental Protocols

Experimental Workflow for Determining Optimal this compound Concentration

The following diagram outlines a typical workflow for determining the optimal concentration of this compound.

Protocol 1: Determination of this compound IC50 for Necroptosis Inhibition in HT-29 Cells

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for TNF-α-induced necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

-

HT-29 cells

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Human TNF-α

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., zVAD-fmk)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-